molecular formula C25H24Cl2N2O3 B12164498 N-{(1Z)-3-(tert-butylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide

N-{(1Z)-3-(tert-butylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide

Cat. No.: B12164498
M. Wt: 471.4 g/mol
InChI Key: ZMLZEUGQDUMIGH-STZFKDTASA-N
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Description

N-{(1Z)-3-(tert-butylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide is a complex organic compound that features a variety of functional groups, including amide, furan, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-3-(tert-butylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the dichlorophenyl group. The tert-butylamino group is then added through a nucleophilic substitution reaction. Finally, the amide bond is formed by reacting the intermediate with 4-methylbenzoyl chloride under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity

Chemical Reactions Analysis

Types of Reactions

N-{(1Z)-3-(tert-butylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products, depending on the oxidizing agent used.

    Reduction: The carbonyl group in the amide can be reduced to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the amide can yield the corresponding alcohol.

Scientific Research Applications

N-{(1Z)-3-(tert-butylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-{(1Z)-3-(tert-butylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by preventing the substrate from accessing the active site. Alternatively, it may interact with a receptor, modulating its activity and thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications.

Properties

Molecular Formula

C25H24Cl2N2O3

Molecular Weight

471.4 g/mol

IUPAC Name

N-[(Z)-3-(tert-butylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C25H24Cl2N2O3/c1-15-5-7-16(8-6-15)23(30)28-21(24(31)29-25(2,3)4)14-18-10-12-22(32-18)19-11-9-17(26)13-20(19)27/h5-14H,1-4H3,(H,28,30)(H,29,31)/b21-14-

InChI Key

ZMLZEUGQDUMIGH-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C(=O)NC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC(C)(C)C

Origin of Product

United States

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